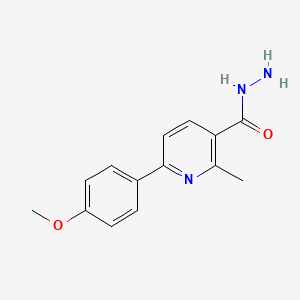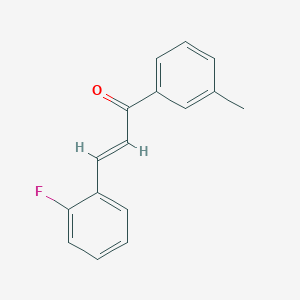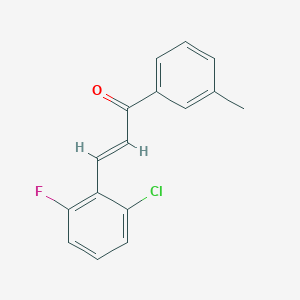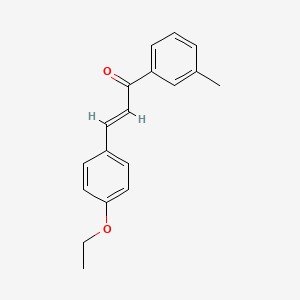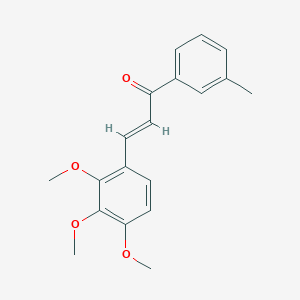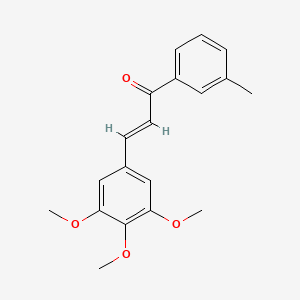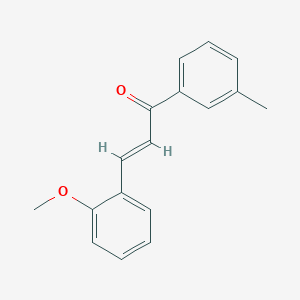
(2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one, also known as MMPP, is an organic compound of the phenylpropene family. It is a white, crystalline solid with a melting point of 128-130°C and a boiling point of 222-223°C. MMPP has a wide range of applications in the fields of medicine, biochemistry, and organic chemistry. This compound is used as a model substrate in numerous biochemical and physiological studies, and its derivatives and analogs are of great interest to the scientific community.
Scientific Research Applications
(2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one has been used extensively in scientific research due to its wide range of applications. It has been used as a model substrate for numerous biochemical and physiological studies, and its derivatives and analogs have been used to study the structure-activity relationships of various compounds. (2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one is also used as a starting material for the synthesis of other compounds, such as (2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one-thioesters, which have been used to study the mechanism of action of enzymes. Furthermore, (2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one has been used as a model substrate for the study of the stereoselectivity of enzymes and its derivatives have been used to study the enzymatic hydrolysis of esters.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances in the body. In addition, it is thought to act as a competitive inhibitor of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one are not fully understood. However, it has been shown to inhibit certain enzymes, such as cytochrome P450 enzymes and acetylcholinesterase, which are involved in the metabolism of drugs and other substances in the body. In addition, it has been shown to inhibit the activity of certain enzymes involved in the synthesis of fatty acids, cholesterol, and other lipids. Furthermore, (2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one has been shown to inhibit the activity of certain enzymes involved in the metabolism of amino acids, such as glutamine synthetase.
Advantages and Limitations for Lab Experiments
(2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. Furthermore, it is a stable compound, and it is not toxic or hazardous. However, (2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one also has several limitations for use in laboratory experiments. It is a relatively small molecule, and it is not very soluble in water. Furthermore, it is not very stable in the presence of strong acids or bases, and it is not very soluble in organic solvents.
Future Directions
The future of (2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one is very promising. There are many potential applications for this compound, such as in the development of new drugs and treatments for various diseases. Furthermore, its derivatives and analogs could be used to study the structure-activity relationships of various compounds, and its ability to inhibit certain enzymes could be explored further. Additionally, its biochemical and physiological effects could be studied in greater detail, and its potential uses in the synthesis of other compounds could be explored.
Synthesis Methods
(2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one can be synthesized via a variety of methods. One of the most common methods is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene. This reaction is used to synthesize (2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one from the reaction of 3-methylphenylacetone and triphenylphosphine. Another method for the synthesis of (2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one is the Stille reaction, which involves the coupling of an organostannane with an aryl halide. This reaction is used to synthesize (2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one from the reaction of 3-methylphenylstannane and 2-methoxyphenyl bromide.
properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13-6-5-8-15(12-13)16(18)11-10-14-7-3-4-9-17(14)19-2/h3-12H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVZYKGQTGDHDJ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

